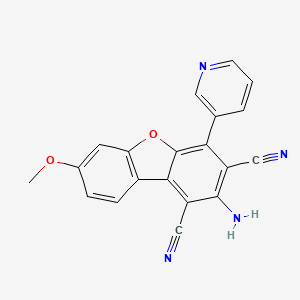![molecular formula C12H11ClN4OS2 B2995498 [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea CAS No. 477886-86-5](/img/structure/B2995498.png)
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea is a useful research compound. Its molecular formula is C12H11ClN4OS2 and its molecular weight is 326.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in various drugs such as antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and antineoplastic (tiazofurin) drugs . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
It’s known that enzyme-catalyzed reactions occur in at least two steps . In the first step, an enzyme molecule (E) and the substrate molecule or molecules (S) collide and react to form an intermediate compound called the enzyme-substrate (E–S) complex . This step is reversible because the complex can break apart into the original substrate or substrates and the free enzyme . Once the E–S complex forms, the enzyme is able to catalyze the formation of product (P), which is then released from the enzyme surface .
Biochemical Pathways
Enzymes play a crucial role in regulating metabolic pathways . The interaction of this compound with its target enzymes could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Biochemische Analyse
Biochemical Properties
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alkaline phosphatase, an enzyme involved in dephosphorylation processes. The compound binds to the active site of alkaline phosphatase, inhibiting its activity and thereby affecting the phosphorylation state of various biomolecules . This interaction is significant because it can modulate cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of alkaline phosphatase by this compound can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby affecting cellular responses to external stimuli . Additionally, this compound has been observed to impact gene expression profiles, potentially leading to altered cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects primarily through enzyme inhibition. By binding to the active site of alkaline phosphatase, it prevents the enzyme from catalyzing the dephosphorylation of substrates . This inhibition can lead to an accumulation of phosphorylated proteins, which can alter various cellular processes, including signal transduction and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, which could influence its efficacy and safety. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits alkaline phosphatase without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized through various pathways in the body. The primary metabolic route involves the enzymatic breakdown of the thiazole and thiourea moieties . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity and toxicity profile of the compound. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound in clinical settings.
Eigenschaften
IUPAC Name |
[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS2/c13-11-15-6-10(20-11)7-18-9-3-1-2-8(4-9)5-16-17-12(14)19/h1-6H,7H2,(H3,14,17,19)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNOGIDDKLHOT-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)
![(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide](/img/structure/B2995420.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)



![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)


